2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is a complex organic compound that features a dioxolane ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with an alkyl halide to form the piperidinium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to its diol form.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various carbonyl compounds, diols, and substituted piperidines.
Scientific Research Applications
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dioxolane ring can act as a protecting group, while the piperidinium moiety can interact with biological targets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features.
2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Another compound with a dioxolane ring but different substituents.
(2-Phenyl-1,3-dioxolan-4-yl)methyl (9E)-9-octadecenoate: A compound with a similar dioxolane ring structure.
Uniqueness
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is unique due to its combination of a dioxolane ring and a piperidinium moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3666-68-0 |
---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChI Key |
YXNTVNNAXUKHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.